4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a core structure in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the hydrogenation of pyrazolo[1,5-a]pyrimidines. One efficient method is the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines using a substrate activation strategy. This method achieves high enantioselectivity (up to 99% ee) and can be scaled up to decagram quantities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic asymmetric hydrogenation is a promising approach due to its efficiency and scalability. This method minimizes waste and environmental impact compared to traditional chemical resolution methods .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde largely depends on its specific derivatives. For instance, in the case of BTK inhibitors, the compound binds covalently to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts signaling pathways involved in the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid .
- 7-(1-Acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide .
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives .
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features and the presence of an aldehyde group, which allows for diverse chemical modifications. Its role as a core structure in pharmacologically active molecules, particularly BTK inhibitors, highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h4-5,8H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEYKPIBIYCOOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591775 | |
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474957-13-6 | |
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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